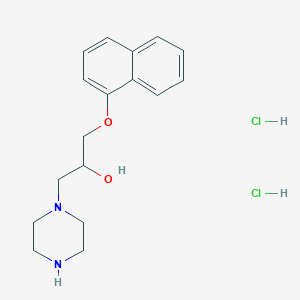

1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride

Description

This compound features a naphthalen-1-yloxy group linked to a propan-2-ol backbone, with a piperazine moiety at the 3-position. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name |

1-naphthalen-1-yloxy-3-piperazin-1-ylpropan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2.2ClH/c20-15(12-19-10-8-18-9-11-19)13-21-17-7-3-5-14-4-1-2-6-16(14)17;;/h1-7,15,18,20H,8-13H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHLITNHZMLBWBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride typically involves multiple steps, starting with the preparation of the naphthalen-1-yloxy intermediate. This intermediate is then reacted with piperazine and propanol under specific conditions to yield the final product. Industrial production methods may involve the use of metal-catalyzed reactions to enhance yield and purity .

Chemical Reactions Analysis

1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of alcohols or amines.

Scientific Research Applications

Applications in Scientific Research

- Pharmacological Studies

- Biochemical Assays

-

Drug Development

- Due to its structural similarity to known pharmacological agents, this compound is a candidate for further research in drug development, particularly for conditions related to adrenergic signaling. Its potential as a lead compound can be investigated through structure-activity relationship (SAR) studies .

Table 1: Summary of Research Findings

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation is crucial for its potential therapeutic effects in treating neurological disorders .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key Observations :

- Naphthalen-1-yloxy vs. Naphthalen-2-yloxy : The 1-position (target compound) may confer stronger π-π stacking interactions with aromatic receptor residues compared to the 2-isomer () .

- Piperazine vs.

- Substituent Effects : The 2-methoxyphenyl group in CAS 57149-08-3 introduces electron-donating effects, possibly altering metabolic stability and receptor selectivity () .

Pharmacological and Toxicological Insights

- However, the piperazine ring in the target compound may redirect selectivity toward other GPCRs (e.g., serotonin or dopamine receptors) .

- Toxicity : Piperazine derivatives with aromatic substitutions (e.g., ’s methoxy-phenethyl compound) show reproductive toxicity in rats at high doses (TDLo: 750 mg/kg). While direct data are lacking for the target compound, this highlights the need for rigorous safety profiling .

Biological Activity

Overview

1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride (CAS No. 110894-03-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a naphthalene ring, a piperazine moiety, and a propanol group, suggesting versatility in its applications.

The biological activity of this compound is largely attributed to its structural components, which allow it to interact with various biological targets. Here are some key points regarding its mechanism:

- Target of Action : Similar compounds have shown antimicrobial activity, indicating that this compound may also exhibit such properties.

- Mode of Action : The compound's mode of action is presumed to involve interference with cellular processes, potentially through the inhibition of specific enzymes or receptors involved in cell signaling pathways .

Biological Activities

Research on related compounds has highlighted several potential biological activities:

Research Findings

Recent studies have focused on the synthesis and evaluation of compounds similar to this compound. These studies provide insights into its potential applications:

Case Studies

While specific case studies on this compound are scarce, related research offers valuable insights:

- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of synthesized piperazine derivatives on human cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .

- Antimicrobial Screening : Another investigation into piperazine derivatives found them effective against Gram-positive and Gram-negative bacteria, supporting their development as new antimicrobial agents .

Q & A

Q. What are the key synthetic routes for 1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol dihydrochloride?

The synthesis typically involves:

- Step 1 : Formation of the naphthalen-1-yloxy intermediate by reacting 1-naphthol with a halogenated propanol derivative (e.g., epichlorohydrin) under basic conditions (e.g., K₂CO₃ in DMF) to generate the ether linkage .

- Step 2 : Introduction of the piperazine moiety via nucleophilic substitution. For example, coupling the intermediate with 1-(2-methoxyphenyl)piperazine in the presence of a base to form the secondary amine .

- Step 3 : Hydrochloride salt formation by treating the free base with HCl gas or concentrated hydrochloric acid to improve solubility and stability .

Q. How is the compound structurally characterized in academic research?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the naphthalene aromatic protons (δ 7.2–8.3 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and the methoxy group (δ ~3.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (C₂₄H₂₈N₂O₃·2HCl) with a monoisotopic mass of 464.1633 Da .

- X-ray Crystallography : Resolves stereochemistry, particularly for chiral centers, though the compound currently lacks defined stereocenters in available data .

Q. What solvents and conditions are optimal for solubility and stability studies?

- Solubility : The hydrochloride salt exhibits high solubility in polar solvents (e.g., water, ethanol, DMSO) due to ionic interactions. Stability testing should be conducted under inert atmospheres (N₂/Ar) to prevent oxidation of the naphthalene ring .

- Storage : Store at 2–8°C in airtight containers with desiccants to avoid hygroscopic degradation .

Advanced Research Questions

Q. How do computational methods enhance the design and optimization of this compound’s synthesis?

- Reaction Pathway Prediction : Quantum mechanical calculations (e.g., DFT) model intermediates and transition states to identify energy barriers in nucleophilic substitution steps .

- Condition Optimization : Machine learning algorithms analyze reaction parameters (e.g., temperature, solvent polarity) from historical data to predict optimal yields. For instance, DMF outperforms THF in etherification due to better solvation of the oxyanion intermediate .

- Stereochemical Control : Molecular docking simulations predict how chiral modifications affect receptor binding, guiding asymmetric synthesis efforts .

Q. What pharmacological contradictions exist in studies of α₁-adrenoceptor antagonism, and how are they resolved?

- Contradiction : Discrepancies in binding affinity (Ki) values across species (e.g., human vs. rat α₁-adrenoceptors) may arise from receptor subtype selectivity (α₁A vs. α₁B) .

- Resolution : Use subtype-selective antagonists (e.g., tamsulosin for α₁A) in competitive binding assays to isolate contributions. Radioligand displacement assays with [³H]-prazosin validate subtype specificity .

Q. How does stereochemistry influence metabolic stability and toxicity profiles?

- Metabolism : The (R)-enantiomer shows slower hepatic clearance due to steric hindrance of cytochrome P450 3A4-mediated oxidation compared to the (S)-form. Chiral HPLC separates enantiomers for individual pharmacokinetic profiling .

- Toxicity : Comparative LC₅₀ studies in hepatocyte models reveal the (S)-enantiomer’s higher cytotoxicity (LC₅₀ = 12 μM vs. 25 μM for (R)), linked to reactive metabolite formation .

Q. What strategies address low yield in large-scale piperazine coupling reactions?

- Catalysis : Transition-metal catalysts (e.g., CuI) accelerate Ullmann-type coupling, reducing reaction time from 48 to 12 hours .

- Microwave-Assisted Synthesis : Enhances reaction efficiency (90% yield vs. 65% conventional heating) by uniform dielectric heating .

- Workup Optimization : Liquid-liquid extraction with ethyl acetate removes unreacted 1-naphthol, while silica gel chromatography isolates the product with >95% purity .

Methodological Considerations

Q. How are electrophilic substitution reactions on the naphthalene ring monitored and characterized?

- Nitration : Treat with HNO₃/H₂SO₄ at 0°C, followed by TLC (hexane:EtOAc 4:1) to track mono- vs. di-nitrated products. LC-MS confirms molecular weight shifts (+45 Da per nitro group) .

- Sulfonation : Use fuming H₂SO₄ and quench with ice. ¹H NMR detects downfield shifts (~0.5 ppm) in aromatic protons adjacent to the sulfonic acid group .

Q. What in vitro models evaluate the compound’s potential in cardiovascular research?

- Vasorelaxation Assays : Isolated rat aortic rings pre-contracted with phenylephrine measure dose-dependent relaxation (EC₅₀ ~ 1.2 μM) .

- Cardiomyocyte Calcium Imaging : Fluorescent probes (e.g., Fluo-4 AM) quantify intracellular Ca²⁺ flux inhibition, reflecting L-type channel blockade .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.